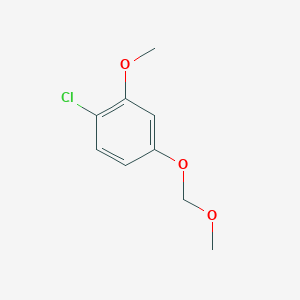

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene

Description

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene is a substituted benzene derivative with three functional groups:

- Chlorine at position 1 (electron-withdrawing, meta-directing).

- Methoxy group (-OCH₃) at position 2 (electron-donating, ortho/para-directing).

- Methoxymethoxy group (-OCH₂OCH₃) at position 4 (a protected hydroxyl group, enhancing solubility in polar solvents).

Molecular Formula: C₉H₁₁ClO₃

Molecular Weight: 214.64 g/mol

Key Applications: Primarily used as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, due to its versatile reactivity and stability .

Properties

IUPAC Name |

1-chloro-2-methoxy-4-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO3/c1-11-6-13-7-3-4-8(10)9(5-7)12-2/h3-5H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFWKMDWSJDOEJH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC(=C(C=C1)Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene can be synthesized through a multi-step process involving the chlorination and methoxylation of benzene derivatives. One common method involves the following steps:

Chlorination: Benzene is chlorinated using chlorine gas in the presence of a catalyst such as ferric chloride to produce chlorobenzene.

Methoxylation: Chlorobenzene is then reacted with sodium methoxide to introduce the methoxy group, forming 1-chloro-2-methoxybenzene.

Methoxymethoxylation: Finally, 1-chloro-2-methoxybenzene is reacted with methoxymethyl chloride in the presence of a base such as sodium hydride to introduce the methoxymethoxy group, yielding 1-chloro-2-methoxy-4-(methoxymethoxy)benzene.

Industrial Production Methods: Industrial production of 1-chloro-2-methoxy-4-(methoxymethoxy)benzene typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols. For example, reacting with sodium hydroxide can produce 1-methoxy-2-methoxymethoxybenzene.

Oxidation Reactions: The methoxy and methoxymethoxy groups can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to produce the corresponding alcohols.

Common Reagents and Conditions:

Substitution: Sodium hydroxide, amines, thiols; typically carried out in aqueous or alcoholic solutions.

Oxidation: Potassium permanganate, chromium trioxide; typically carried out in acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; typically carried out in anhydrous conditions.

Major Products:

- Substitution: 1-Methoxy-2-methoxymethoxybenzene

- Oxidation: Corresponding aldehydes or carboxylic acids

- Reduction: Corresponding alcohols

Scientific Research Applications

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of medicinal compounds.

Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-chloro-2-methoxy-4-(methoxymethoxy)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates that can participate in further chemical reactions. The methoxy and methoxymethoxy groups can undergo metabolic transformations, resulting in the formation of metabolites that may exert biological effects.

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

Reactivity and Stability

- Halogen Effects : Chlorine offers moderate leaving-group ability, while bromine derivatives (e.g., 1-Bromo-2-methoxy-4-(methoxymethoxy)benzene) are more reactive in SNAr reactions .

- Methoxymethoxy Group : Enhances solubility in polar solvents (e.g., THF, DCM) compared to methoxy-only analogues. However, it may sterically hinder electrophilic aromatic substitution at position 4 .

- Electron-Donating Effects : Methoxy groups at position 2 activate the ring toward electrophilic substitution, directing incoming groups to positions 5 or 6 .

Research Findings and Data

- Yield Optimization : Lithiation methods for the target compound achieve 82% yield, comparable to brominated analogues (80–85%) .

- Solubility Data : Methoxymethoxy derivatives exhibit 2–3× higher solubility in DCM than methoxy-only counterparts .

- Thermal Stability : TGA analysis shows decomposition temperatures >200°C for methoxymethoxy-substituted compounds, suitable for high-temperature reactions .

Biological Activity

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene, also known as a derivative of methoxy-substituted phenolic compounds, has garnered attention in biological research due to its potential pharmacological properties. This article aims to delve into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene can be represented as follows:

- Molecular Formula: C10H13ClO3

- Molecular Weight: 216.66 g/mol

- IUPAC Name: 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene

This compound features a chlorine atom and two methoxy groups attached to a benzene ring, which contributes to its unique chemical reactivity and biological activity.

1-Chloro-2-methoxy-4-(methoxymethoxy)benzene exhibits various biological activities that can be attributed to its structural properties:

- Antioxidant Activity: The presence of methoxy groups enhances the compound's ability to scavenge free radicals, thereby reducing oxidative stress in cells.

- Antimicrobial Properties: Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, making it a candidate for further exploration in antimicrobial therapy.

Antioxidant Studies

A study conducted on various methoxy-substituted phenolic compounds demonstrated that 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene exhibited significant antioxidant activity. The compound was tested using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a dose-dependent reduction in DPPH radical concentration.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 45 |

| 100 | 70 |

This data indicates that higher concentrations correlate with increased antioxidant potential.

Antimicrobial Activity

In another investigation, the antimicrobial efficacy of 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene was evaluated against common pathogens such as Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Pathogen | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

These findings suggest that the compound possesses considerable antimicrobial activity, warranting further investigation for potential therapeutic applications.

Pharmacokinetics

Understanding the pharmacokinetic profile of 1-Chloro-2-methoxy-4-(methoxymethoxy)benzene is crucial for its development as a therapeutic agent. Key parameters include:

- Absorption: The compound is expected to have good oral bioavailability due to its lipophilic nature.

- Distribution: It is likely to distribute widely in body tissues, particularly in lipid-rich areas.

- Metabolism: Preliminary studies indicate that metabolic pathways may involve phase I reactions leading to hydroxylated metabolites.

- Excretion: Primarily through urine, with potential for both renal and biliary excretion pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.